Cas no 3230-35-1 (6-Nitronaphthalen-2-amine)

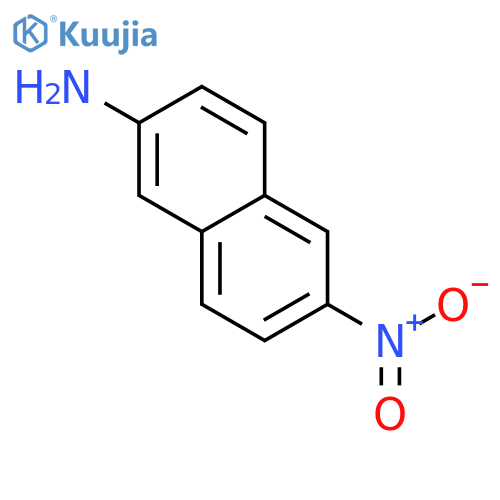

6-Nitronaphthalen-2-amine structure

商品名:6-Nitronaphthalen-2-amine

6-Nitronaphthalen-2-amine 化学的及び物理的性質

名前と識別子

-

- 6-Nitronaphthalen-2-amine

- 2-NAPHTHALENAMINE, 6-NITRO-

- 2-amino-6-nitronaphthalene

- 2-Amino-6-nitro-naphthalin

- 2-Naphthalenamine,6-nitro

- 6-Nitro-2-amino-naphthalin

- 6-nitro-2-naphthalenamine

- 6-Nitro-2-naphthylamine

- C15577

- LNYJXDMWSMEVGQ-UHFFFAOYSA-N

- AKOS022173034

- 6-Nitro-2-naphthalenamine #

- CHEMBL2022888

- AE-562/41842785

- SY115256

- DTXSID60332591

- MFCD00046485

- SCHEMBL8686325

- DS-7150

- 2,6-Nitronaphthylamin

- 3230-35-1

- A875654

- naphthalene, 2-amino-6-nitro-

-

- MDL: MFCD00046485

- インチ: InChI=1S/C10H8N2O2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H,11H2

- InChIKey: LNYJXDMWSMEVGQ-UHFFFAOYSA-N

- ほほえんだ: C1=C2C=C(C=CC2=CC(=C1)N)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 188.05900

- どういたいしつりょう: 188.059

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 71.8A^2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 404.5±18.0 °C at 760 mmHg

- フラッシュポイント: 198.5±21.2 °C

- PSA: 71.84000

- LogP: 3.43460

- じょうきあつ: No data available

6-Nitronaphthalen-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

6-Nitronaphthalen-2-amine 税関データ

- 税関コード:2921450090

- 税関データ:

中国税関番号:

2921450090概要:

2921450090.1−ナフチルアミン及び2ナフチルアミンの誘導体及び塩(1−ナフチルアミンを含む)。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921450090−ナフチルアミン(Ah−ナフチルアミン)、2−ナフチルアミン(b−ナフチルアミン)及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇関税:6.5%。一般関税:30.0%

6-Nitronaphthalen-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR364-1g |

6-Nitronaphthalen-2-amine |

3230-35-1 | 96% | 1g |

1241.0CNY | 2021-07-12 | |

| Chemenu | CM139843-100mg |

6-nitronaphthalen-2-amine |

3230-35-1 | 96% | 100mg |

$*** | 2023-03-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N66690-250mg |

6-Nitronaphthalen-2-amine |

3230-35-1 | 96% | 250mg |

¥489.0 | 2023-07-10 | |

| Alichem | A219006142-1g |

6-Nitronaphthalen-2-amine |

3230-35-1 | 96% | 1g |

$998.00 | 2023-09-02 | |

| abcr | AB441226-5 g |

6-Nitronaphthalen-2-amine; . |

3230-35-1 | 5g |

€1,360.30 | 2023-04-22 | ||

| Chemenu | CM139843-1g |

6-nitronaphthalen-2-amine |

3230-35-1 | 96% | 1g |

$386 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR364-100mg |

6-Nitronaphthalen-2-amine |

3230-35-1 | 96% | 100mg |

751CNY | 2021-05-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N848571-250mg |

6-Nitronaphthalen-2-amine |

3230-35-1 | 96% | 250mg |

1,853.00 | 2021-05-17 | |

| abcr | AB441226-1 g |

6-Nitronaphthalen-2-amine; . |

3230-35-1 | 1g |

€372.40 | 2023-04-22 | ||

| Chemenu | CM139843-250mg |

6-nitronaphthalen-2-amine |

3230-35-1 | 96% | 250mg |

$*** | 2023-03-30 |

6-Nitronaphthalen-2-amine 関連文献

-

D. H. Hey,S. E. Lawton J. Chem. Soc. 1940 374

-

2. 426. Synthesis of plant-growth regulators. Part II. Dichloro-β-naphthyloxyacetic acidsP. M. James,D. Woodcock J. Chem. Soc. 1953 2089

-

3. NotesRadwan Moubasher,Alexander Sch?nberg,Ahmed Mustafa,Herbert H. Hodgson,John Ratcliffe,R. O. Atkinson,P. A. A. Scott J. Chem. Soc. 1949 1038

-

4. Formula index

-

5. Formula index

3230-35-1 (6-Nitronaphthalen-2-amine) 関連製品

- 602-60-8(9-Nitroanthracene)

- 111438-94-9(Dibenzo[def,mno]chrysene,6-nitro-)

- 42397-64-8(1,6-Dinitropyrene)

- 42397-65-9(1,8-Dinitropyrene (90%))

- 5522-43-0(1-Nitropyrene)

- 4165-60-0(Nitrobenzene-d5)

- 776-34-1(4-Nitro-1-naphthylamine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3230-35-1)6-Nitronaphthalen-2-amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):202.0/863.0